N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide
Description
This compound is a benzamide derivative featuring a 6-chlorobenzo[d]thiazole core linked to a 4-methoxybenzamide group and a pyridin-2-ylmethyl substituent. Its synthesis involves the reaction of 2-amino-6-chlorobenzothiazole with 2-benzoylpyridine derivatives, yielding a Schiff base intermediate characterized as a brownish-yellow powder . Structural validation employs nuclear magnetic resonance (¹H and ¹³C NMR), infrared spectroscopy (IR), high-resolution mass spectrometry (HRMS), and elemental analysis .
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c1-27-17-8-5-14(6-9-17)20(26)25(13-16-4-2-3-11-23-16)21-24-18-10-7-15(22)12-19(18)28-21/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRLWKOWLIZFEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclo-oxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain.
Mode of Action
The compound interacts with its targets by inhibiting the activity of the cyclo-oxygenase enzymes. This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, arachidonic acid is metabolized to prostaglandins and leukotrienes by the cyclo-oxygenase and 5-lipoxygenase pathways, respectively. By inhibiting the cyclo-oxygenase enzymes, the compound reduces the production of prostaglandins, leading to anti-inflammatory effects.
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in inflammation and pain. This is achieved through the inhibition of prostaglandin production, which in turn decreases the inflammatory response.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide are largely determined by its interactions with various biomolecules. It has been found to have significant anti-inflammatory and analgesic activities. These activities are believed to be mediated through the inhibition of the biosynthesis of prostaglandins, which are derived from arachidonic acid.
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules and enzyme inhibition or activation.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an anti-inflammatory and anticancer agent. This article summarizes its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 895021-98-4 |
| Molecular Formula | C21H16ClN3O2S |
| Molecular Weight | 409.9 g/mol |
Target Enzymes
The primary biological targets of this compound are the cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which mediate inflammation and pain.
Mode of Action
This compound inhibits the activity of COX enzymes, leading to a reduction in prostaglandin synthesis. This inhibition results in decreased inflammation and pain perception, making it a potential candidate for treating inflammatory diseases.
Pharmacokinetics
The compound exhibits favorable pharmacokinetic properties, suggesting good absorption and distribution within the body. Its anti-inflammatory effects indicate that it may be effective at relatively low concentrations, enhancing its therapeutic potential.
Anti-inflammatory Effects
Research has demonstrated that this compound significantly inhibits COX enzymes. The presence of the methoxy group enhances binding affinity to these enzymes, thereby improving its anti-inflammatory efficacy .
Anticancer Activity
Studies have indicated that derivatives of benzothiazole, including this compound, possess notable anticancer properties. For instance, related compounds have shown significant inhibition of cancer cell proliferation in various human cancer cell lines (A431, A549, H1299), promoting apoptosis and inducing cell cycle arrest .
Case Studies
- In Vitro Studies : In a study evaluating related benzothiazole derivatives, one compound demonstrated significant cytotoxicity against non-small cell lung cancer cells at concentrations as low as 1 μM. The mechanism involved the downregulation of inflammatory cytokines such as IL-6 and TNF-alpha .
- Animal Models : In vivo experiments have shown that benzothiazole derivatives can reduce tumor growth in xenograft models by inhibiting angiogenesis and promoting apoptosis in tumor cells .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound shares a benzothiazole-benzamide scaffold with several analogues, but key substituents differentiate its properties:
Key Observations :
Thermodynamic and Pharmacokinetic Considerations
- Lipophilicity: The 4-methoxy and pyridin-2-ylmethyl groups increase logP compared to hydrophilic derivatives like 4h (dimethylaminomethyl substituent) .
- Solubility: Polar substituents (e.g., morpholinomethyl in 4d ) improve aqueous solubility relative to the target compound’s chloro-methoxy hybrid.
Preparation Methods
Cyclization of 2-Amino-5-chlorothiophenol
The benzothiazole core is synthesized via cyclocondensation of 2-amino-5-chlorothiophenol with cyanogen bromide (CNBr) in ethanol under reflux (4–6 hours). This method yields 6-chlorobenzo[d]thiazol-2-amine with >85% purity, as confirmed by HPLC.
$$
\text{2-Amino-5-chlorothiophenol} + \text{CNBr} \xrightarrow{\text{EtOH, reflux}} \text{6-Chlorobenzo[d]thiazol-2-amine} + \text{NH}_4\text{Br}
$$
Alternative Route Using Thiourea Derivatives
Reacting 2-chloro-4-nitroaniline with thiourea in polyphosphoric acid (PPA) at 120°C generates 6-chlorobenzo[d]thiazol-2-amine via intramolecular cyclization. This method avoids cyanogen bromide but requires stringent temperature control.
N-Acylation with 4-Methoxybenzoyl Chloride
Direct Acylation in Anhydrous Dioxane
6-Chlorobenzo[d]thiazol-2-amine reacts with 4-methoxybenzoyl chloride (1.2 equivalents) in dioxane, using triethylamine (Et₃N) as a base. The mixture is refluxed for 3–4 hours, yielding N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxybenzamide (Intermediate I) with 78–82% yield.
$$
\text{6-Chlorobenzo[d]thiazol-2-amine} + \text{4-Methoxybenzoyl chloride} \xrightarrow{\text{Et₃N, dioxane}} \text{Intermediate I} + \text{HCl}
$$
Optimization Note : Excess acyl chloride (1.5 eq.) improves yield to 89% but necessitates careful purification to remove unreacted reagents.
N-Alkylation with Pyridin-2-ylmethyl Bromide
Alkylation of Intermediate I
Intermediate I undergoes N-alkylation with pyridin-2-ylmethyl bromide (1.1 eq.) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. The reaction proceeds at 80°C for 6–8 hours, affording the target compound in 65–70% yield.
$$
\text{Intermediate I} + \text{Pyridin-2-ylmethyl bromide} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound} + \text{KBr}
$$
Challenges in Regioselectivity
Competing O-alkylation is minimized by using bulky bases like DBU (1,8-diazabicycloundec-7-ene), which favor N-alkylation. This modification increases yield to 75%.
One-Pot Sequential Acylation-Alkylation
Single-Vessel Synthesis
A streamlined approach involves sequential addition of reagents without isolating intermediates:
- 6-Chlorobenzo[d]thiazol-2-amine, 4-methoxybenzoyl chloride, and Et₃N in THF (0°C to room temperature, 2 hours).
- Direct addition of pyridin-2-ylmethyl bromide and K₂CO₃, heating to 60°C for 5 hours.
This method achieves 70% overall yield with reduced purification steps.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity. Residual solvents (dioxane, DMF) are below ICH Q3C limits.
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Stepwise Acylation | 78–82 | 97 | High intermediate purity | Multiple purification steps |
| One-Pot Synthesis | 70 | 95 | Time-efficient | Lower yield due to side reactions |
| DBU-Mediated Alkylation | 75 | 98 | Improved regioselectivity | Cost of DBU |
Scalability and Industrial Feasibility
Kilogram-scale production employs the one-pot method due to operational simplicity. Critical process parameters (CPPs) include:
- Temperature control during acylation (±2°C).
- Moisture content (<0.1% in DMF).
- Excess pyridin-2-ylmethyl bromide (1.3 eq.) to drive reaction completion.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
